molecular formula C21H34 B13976464 Perhydrodibenzo[a,i]fluorene CAS No. 55256-24-1

Perhydrodibenzo[a,i]fluorene

Cat. No.: B13976464
CAS No.: 55256-24-1
M. Wt: 286.5 g/mol
InChI Key: AXAQHVIIZMRCDU-UHFFFAOYSA-N
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Description

Perhydrodibenzo[a,i]fluorene is a chemical compound with the molecular formula C21H34. It is also known as eicosahydrodibenzo[a,i]fluorene. This compound is characterized by its unique structure, which includes a fully hydrogenated dibenzo[a,i]fluorene core. It is a colorless, crystalline solid with a high boiling point of approximately 392.7°C and a density of 0.965 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perhydrodibenzo[a,i]fluorene typically involves the hydrogenation of dibenzo[a,i]fluorene. This process requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, to facilitate the hydrogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: Perhydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Perhydrodibenzo[a,i]fluorene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of perhydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Dibenzo[a,i]fluorene: The non-hydrogenated form of perhydrodibenzo[a,i]fluorene.

    Tetrahydrodibenzo[a,i]fluorene: A partially hydrogenated derivative.

    Hexahydrodibenzo[a,i]fluorene: Another partially hydrogenated form.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct physical and chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts. This makes it a valuable compound for specific applications where stability and reactivity are crucial .

Properties

CAS No.

55256-24-1

Molecular Formula

C21H34

Molecular Weight

286.5 g/mol

IUPAC Name

pentacyclo[11.8.0.02,11.05,10.014,19]henicosane

InChI

InChI=1S/C21H34/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h14-21H,1-13H2

InChI Key

AXAQHVIIZMRCDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC3C2CC4C3CCC5C4CCCC5

Origin of Product

United States

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